molecular formula C12H8FNO3 B6373707 2-Fluoro-4-(3-nitrophenyl)phenol, 95% CAS No. 1261996-12-6

2-Fluoro-4-(3-nitrophenyl)phenol, 95%

Cat. No.: B6373707
CAS No.: 1261996-12-6
M. Wt: 233.19 g/mol
InChI Key: JIWKBIHUDVOTFC-UHFFFAOYSA-N
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Description

2-Fluoro-4-(3-nitrophenyl)phenol, 95% (2F4NP) is an organic compound with a wide range of applications in the scientific research field. It is a white crystalline solid that is soluble in organic solvents. 2F4NP is most commonly used as a reagent in the synthesis of organic compounds, but it can also be used to investigate the biochemical and physiological effects of various substances.

Scientific Research Applications

2-Fluoro-4-(3-nitrophenyl)phenol, 95% has a variety of applications in the scientific research field. For example, it can be used as a reagent in the synthesis of other organic compounds, such as benzimidazoles and thiazoles. 2-Fluoro-4-(3-nitrophenyl)phenol, 95% can also be used to investigate the biochemical and physiological effects of various substances, such as drugs and hormones. Additionally, it can be used to study the structure and reactivity of organic molecules.

Mechanism of Action

2-Fluoro-4-(3-nitrophenyl)phenol, 95% acts as a nucleophile and attacks the electrophilic carbon atom of the aromatic ring of 4-fluoronitrobenzene. This leads to the formation of a new carbon-nitrogen bond, resulting in the formation of 2-Fluoro-4-(3-nitrophenyl)phenol, 95%.
Biochemical and Physiological Effects
2-Fluoro-4-(3-nitrophenyl)phenol, 95% has been used to investigate the biochemical and physiological effects of various substances. For example, it has been used to investigate the effects of drugs on the human body. Additionally, it has been used to study the effects of hormones on the body, such as the effects of estrogen on fertility.

Advantages and Limitations for Lab Experiments

2-Fluoro-4-(3-nitrophenyl)phenol, 95% is a versatile reagent that can be used in a variety of laboratory experiments. It is relatively easy to synthesize and has a high purity level of 95%. Additionally, it is relatively stable and can be stored for long periods of time. However, it can be hazardous if mishandled, as it is a highly reactive compound.

Future Directions

There are many potential future directions for 2-Fluoro-4-(3-nitrophenyl)phenol, 95%. For example, it could be used to investigate the biochemical and physiological effects of other substances, such as environmental pollutants. Additionally, it could be used to study the structure and reactivity of other organic molecules. Furthermore, it could be used to develop new methods for synthesizing organic compounds. Finally, it could be used to investigate the effects of drugs on the human body at a molecular level.

Synthesis Methods

2-Fluoro-4-(3-nitrophenyl)phenol, 95% can be synthesized by the reaction of 4-fluoronitrobenzene with phenol in the presence of a base, such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution reaction to yield 2-Fluoro-4-(3-nitrophenyl)phenol, 95% and sodium phenolate. The product can be isolated by crystallization and purified by recrystallization.

Properties

IUPAC Name

2-fluoro-4-(3-nitrophenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO3/c13-11-7-9(4-5-12(11)15)8-2-1-3-10(6-8)14(16)17/h1-7,15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIWKBIHUDVOTFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=C(C=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10684274
Record name 3-Fluoro-3'-nitro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10684274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261996-12-6
Record name 3-Fluoro-3'-nitro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10684274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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